molecular formula C14H20N2O B3112346 N-[(3-methylphenyl)methyl]piperidine-2-carboxamide CAS No. 189069-86-1

N-[(3-methylphenyl)methyl]piperidine-2-carboxamide

Cat. No. B3112346
CAS RN: 189069-86-1
M. Wt: 232.32 g/mol
InChI Key: HNRMYQCWWZAEJK-UHFFFAOYSA-N
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Description

“N-[(3-methylphenyl)methyl]piperidine-2-carboxamide” is a chemical compound with the CAS Number: 189069-86-1 . It has a molecular weight of 232.33 . The IUPAC name for this compound is N-(3-methylbenzyl)-2-piperidinecarboxamide .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 232.33 . It is stored at a temperature of 28 C .

Scientific Research Applications

Receptor Binding Affinity and Selectivity

Arylcycloalkylamines, including phenyl piperidines and their arylalkyl substituents, have been identified as pharmacophoric groups in antipsychotic agents. Research indicates that arylalkyl substituents can enhance the potency and selectivity of binding affinity at D(2)-like receptors. Studies on 4'-fluorobutyrophenones and 3-methyl-7-azaindoles contribute to understanding the selective and potent action at these receptors, underscoring the significance of composite structures in receptor selectivity and potency (Sikazwe et al., 2009).

Nanofiltration and Water Treatment

Piperazine-based nanofiltration (NF) membranes featuring a crumpled polyamide layer have shown potential for significant improvements in membrane separation performance. Recent advancements in crumpled Turing structures have led to an enhancement in water permeance. This development offers new insights into water and solute transport in NF membranes, promising better water permeance, selectivity, and antifouling performance for environmental applications, including water softening and purification (Shao et al., 2022).

Synthetic Routes in Drug Discovery

The synthesis and evaluation of ligands for therapeutic applications have leveraged the structural components of piperidine derivatives. Research into chiral sulfinamides, particularly tert-butanesulfinamide, has provided a methodological framework for asymmetric N-heterocycle synthesis via sulfinimines. This approach facilitates the creation of piperidines, pyrrolidines, azetidines, and their derivatives, highlighting their role in developing natural products and therapeutically relevant compounds (Philip et al., 2020).

Piperazine Derivatives in Medicinal Chemistry

Piperazine, a six-membered nitrogen-containing heterocycle, has been a focus in drug design due to its presence in a wide range of drugs with diverse therapeutic uses. Modifications to the piperazine nucleus have been instrumental in discovering new drugs with varied medicinal potentials, demonstrating the flexibility and significance of piperazine derivatives in drug discovery (Rathi et al., 2016).

Future Directions

Piperidines and their derivatives continue to be a significant area of research in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder , indicating a strong ongoing interest in this field.

properties

IUPAC Name

N-[(3-methylphenyl)methyl]piperidine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-11-5-4-6-12(9-11)10-16-14(17)13-7-2-3-8-15-13/h4-6,9,13,15H,2-3,7-8,10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNRMYQCWWZAEJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNC(=O)C2CCCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901230712
Record name N-[(3-Methylphenyl)methyl]-2-piperidinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901230712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3-methylphenyl)methyl]piperidine-2-carboxamide

CAS RN

189069-86-1
Record name N-[(3-Methylphenyl)methyl]-2-piperidinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=189069-86-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(3-Methylphenyl)methyl]-2-piperidinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901230712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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